molecular formula C10H10BrFO2 B14766556 Ethyl 3-bromo-5-fluoro-2-methylbenzoate

Ethyl 3-bromo-5-fluoro-2-methylbenzoate

Cat. No.: B14766556
M. Wt: 261.09 g/mol
InChI Key: TYGZKGPPALKPOT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-fluoro-2-methylbenzoate typically involves the esterification of 3-bromo-5-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-fluoro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and binding affinity in various applications .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-2-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3H2,1-2H3

InChI Key

TYGZKGPPALKPOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Br)C

Origin of Product

United States

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